![molecular formula C31H42O3 B14347778 4-Cyclohexylphenyl 3-[4-(decyloxy)phenyl]prop-2-enoate CAS No. 90491-80-8](/img/structure/B14347778.png)
4-Cyclohexylphenyl 3-[4-(decyloxy)phenyl]prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclohexylphenyl 3-[4-(decyloxy)phenyl]prop-2-enoate is an organic compound with a complex structure, featuring both cyclohexyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexylphenyl 3-[4-(decyloxy)phenyl]prop-2-enoate typically involves a multi-step process. One common method includes the esterification of 4-cyclohexylphenol with 3-[4-(decyloxy)phenyl]prop-2-enoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Cyclohexylphenyl 3-[4-(decyloxy)phenyl]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the ester moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or thioesters, depending on the nucleophile used.
Scientific Research Applications
4-Cyclohexylphenyl 3-[4-(decyloxy)phenyl]prop-2-enoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Cyclohexylphenyl 3-[4-(decyloxy)phenyl]prop-2-enoate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-[4-(Decyloxy)phenyl]acrylic acid: Shares a similar structural motif but lacks the cyclohexyl group.
4-Cyclohexylphenol: Contains the cyclohexyl group but lacks the ester and decyloxyphenyl functionalities.
Uniqueness
4-Cyclohexylphenyl 3-[4-(decyloxy)phenyl]prop-2-enoate is unique due to the combination of cyclohexyl and decyloxyphenyl groups, which impart distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the development of new materials.
Properties
CAS No. |
90491-80-8 |
|---|---|
Molecular Formula |
C31H42O3 |
Molecular Weight |
462.7 g/mol |
IUPAC Name |
(4-cyclohexylphenyl) 3-(4-decoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C31H42O3/c1-2-3-4-5-6-7-8-12-25-33-29-20-15-26(16-21-29)17-24-31(32)34-30-22-18-28(19-23-30)27-13-10-9-11-14-27/h15-24,27H,2-14,25H2,1H3 |
InChI Key |
DLYRVEGKAJFPGL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)C3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


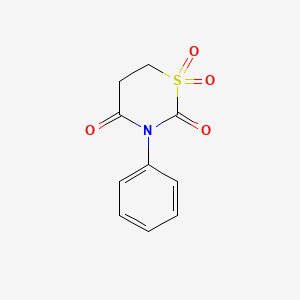
![[(Diiodostannanediyl)di(prop-1-yne-3,1-diyl)]bis(trimethylsilane)](/img/structure/B14347708.png)
![Benzamide, N-[(4-methoxyphenyl)methoxy]-](/img/structure/B14347715.png)
![5,6,8-Trimethyl-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B14347720.png)
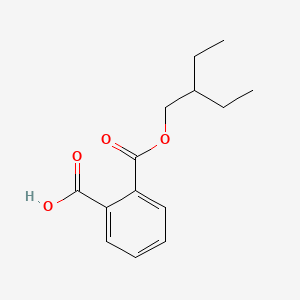
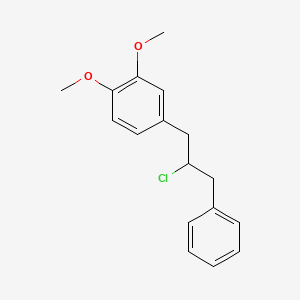
![(3-Ethylpyrimido[5,4-e][1,2,4]triazin-5-yl)hydrazine](/img/structure/B14347726.png)
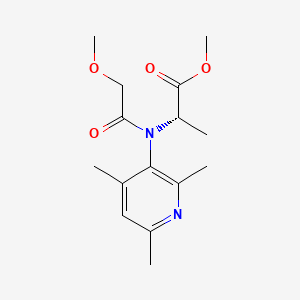
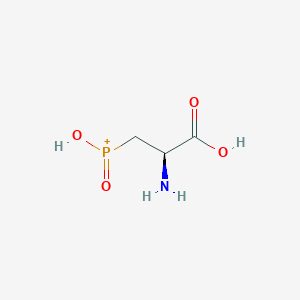
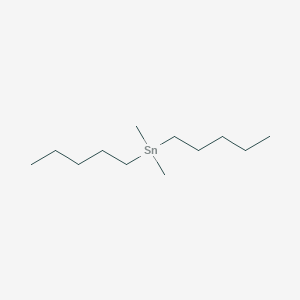

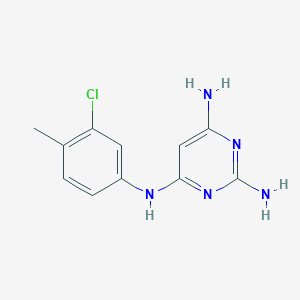
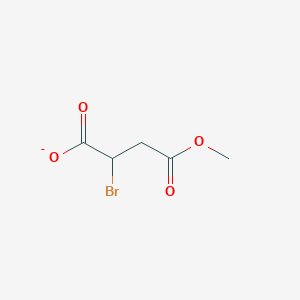
![4-[(Benzyloxy)carbonyl]-3-carboxyphenolate](/img/structure/B14347755.png)
